5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-[3-(1-hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-8(14)9-4-5-12(6-9)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3 |
InChI Key |
UXZPOIDWVCZKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(C1)C2=CC=C(S2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde typically involves the formation of the pyrrolidine ring followed by its attachment to the thiophene ring. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, which is then functionalized to introduce the hydroxyethyl group. The thiophene ring is then attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carboxylic acid
Reduction: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-methanol
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its electronic properties and stability .
Comparison with Similar Compounds
Similar Compounds
5-(pyrrolidin-1-yl)thiophene-2-carbaldehyde: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.
5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]furan-2-carbaldehyde: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
Uniqueness
5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxyethyl group and the thiophene ring. This combination of functional groups and ring systems can provide distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Biological Activity
5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde is a compound that combines a thiophene ring with a pyrrolidine moiety, featuring an aldehyde group. This unique structure suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C11H15NO2S
- Molecular Weight : 225.31 g/mol
The compound's structure includes an electron-rich thiophene and a nucleophilic pyrrolidine, which may contribute to its reactivity and biological activity. The presence of the hydroxyethyl substituent on the pyrrolidine enhances its solubility and potential interactions with biological targets.
Biological Activities
Research indicates that compounds containing thiophene and pyrrolidine structures exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
- Anticancer Properties : Studies suggest that derivatives of thiophene can inhibit cancer cell growth, with some compounds displaying IC50 values in the low micromolar range.
- Neuroprotective Effects : Due to its structural features, this compound may offer neuroprotective benefits, potentially influencing pathways related to neuroinflammation and neurodegeneration.
Case Studies
- Antiviral Activity : A study highlighted that heterocycles, including thiophenes, can inhibit viral replication. For instance, compounds similar to this compound were shown to have EC50 values ranging from 5–28 μM against respiratory syncytial virus (RSV) .
- Anticancer Efficacy : In vitro studies demonstrated that modifications in the thiophene structure significantly affect anticancer activity. For example, replacing certain groups led to varying degrees of inhibition against cancer cell lines, with some derivatives achieving IC50 values as low as 2.8 µM .
- Neuroprotective Studies : Research has indicated that compounds with similar structures can modulate neuroinflammatory responses, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Dimethylamino)thiophene-2-carbaldehyde | Dimethylamino group instead of pyrrolidine | Antimicrobial activity |
| 5-Nitrothiophene-2-carboxaldehyde | Nitro group at the 5-position | Potential anticancer effects |
| 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde | Hydroxypiperidine instead of hydroxyethyl-pyrrolidine | Neuroprotective properties |
This comparison illustrates how variations in substituents can influence biological activity, highlighting the unique potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
